molecular formula C14H15Cl2N3 B1439572 2-(1H-1,3-benzodiazol-2-yl)-4-methylaniline dihydrochloride CAS No. 1197822-55-1

2-(1H-1,3-benzodiazol-2-yl)-4-methylaniline dihydrochloride

Cat. No.: B1439572
CAS No.: 1197822-55-1
M. Wt: 296.2 g/mol
InChI Key: LGICAKWQAMJYOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(1H-1,3-benzodiazol-2-yl)-4-methylaniline dihydrochloride” were not found, similar compounds have been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .

Scientific Research Applications

Synthesis and Characterization

The compound 2-(1H-1,3-benzodiazol-2-yl)-4-methylaniline dihydrochloride has been involved in the synthesis and characterization of various novel compounds. For instance, it was used in the synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds with anticipated biological activity. The derivatives were characterized using melting points, elemental analyses, and various spectral methods, indicating their potential for biological applications (Párkányi & Schmidt, 2000).

Similarly, the compound has been part of the synthesis process for novel 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives, which exhibited fluorescence in solution. These compounds were synthesized to serve as blue-green fluorescent probes, with their photophysical constants like quantum yield and stokes shift being determined, showcasing their potential in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).

Crystal Structure Analysis

The crystal structure of related compounds has also been a focus of research, providing insights into the molecular conformation and stability. For instance, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined using X-ray diffraction, mass, elemental analysis, FT-IR, and NMR spectroscopy techniques, revealing its triclinic system and space group. This detailed analysis contributes to understanding the structural intricacies of such compounds, aiding in their application in various scientific fields (Tavman & Sayil, 2013).

Medicinal Chemistry

While the focus is not on drug use or dosage, it's worth noting that derivatives of benzodiazole have been explored for their medicinal properties. For example, research into the mydriatic effects of imidazoline derivatives in rats hints at the involvement of α2D-adrenoceptor subtypes. Such studies, exploring the pharmacodynamics of these compounds, add another layer to the scientific applications of benzodiazole derivatives (Raczak-Gutknecht et al., 2017).

Environmental Chemistry

Compounds related to benzodiazole have been studied for their environmental presence and impact. For instance, benzotriazoles and benzothiazoles, which are structurally related to benzodiazole, have been identified in human urine samples from various countries, highlighting their widespread environmental distribution and potential human exposure (Asimakopoulos, Wang, Thomaidis, & Kannan, 2013).

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c1-9-6-7-11(15)10(8-9)14-16-12-4-2-3-5-13(12)17-14;;/h2-8H,15H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGICAKWQAMJYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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